1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of functional groups such as methoxyphenyl, carbamoyl, and phenyl groups adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of carbamoyl chlorides and substituted phenyl hydrazines, followed by cyclization to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-({[(3-methylphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
- 1-({[(3-ethoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Uniqueness
1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-29-17-9-5-6-15(12-17)13-22-19(26)14-25-20(27)11-10-18(24-25)21(28)23-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,22,26)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIFZDBGDPGIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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